molecular formula C9H13N3S B1460334 4-(2-Methylpyrimidin-4-yl)thiomorpholine CAS No. 1872824-80-0

4-(2-Methylpyrimidin-4-yl)thiomorpholine

Cat. No.: B1460334
CAS No.: 1872824-80-0
M. Wt: 195.29 g/mol
InChI Key: MKVLGCXRFSFMDL-UHFFFAOYSA-N
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Description

4-(2-Methylpyrimidin-4-yl)thiomorpholine is a chemical compound with the molecular formula C9H13N3S It is characterized by the presence of a thiomorpholine ring substituted with a 2-methylpyrimidin-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylpyrimidin-4-yl)thiomorpholine typically involves the reaction of thiomorpholine with 2-methylpyrimidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a specific temperature, often around 80-100°C, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylpyrimidin-4-yl)thiomorpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to modify the pyrimidine ring or the thiomorpholine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiomorpholine ring or the pyrimidine ring is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or THF at low temperatures.

    Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like DMF or DMSO at moderate temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to the formation of reduced pyrimidine derivatives or modified thiomorpholine rings.

Scientific Research Applications

4-(2-Methylpyrimidin-4-yl)thiomorpholine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-Methylpyrimidin-4-yl)thiomorpholine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-(2-Methylpyrimidin-4-yl)thiomorpholine can be compared with other similar compounds, such as:

    4-(2-Methylpyrimidin-4-yl)morpholine: Similar structure but with an oxygen atom instead of sulfur in the ring.

    4-(2-Methylpyrimidin-4-yl)piperidine: Similar structure but with a piperidine ring instead of thiomorpholine.

    4-(2-Methylpyrimidin-4-yl)piperazine: Similar structure but with a piperazine ring instead of thiomorpholine.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4-(2-methylpyrimidin-4-yl)thiomorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3S/c1-8-10-3-2-9(11-8)12-4-6-13-7-5-12/h2-3H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKVLGCXRFSFMDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)N2CCSCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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